N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12(25)24-8-7-14-15(10-21)20(28-18(14)11-24)22-19(26)16-9-17(27-23-16)13-5-3-2-4-6-13/h2-6,9H,7-8,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAILSZBXRDISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to affect the cell cycle, suggesting that this compound may also interact with proteins or enzymes involved in cell cycle regulation.
Mode of Action
It is known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle. This suggests that this compound may interact with its targets to inhibit cell division and proliferation.
Biochemical Pathways
The compound appears to affect the cell cycle, particularly the transition from the G2 phase to the M phase. This transition is regulated by various biochemical pathways involving a complex network of proteins and enzymes. Disruption of these pathways can lead to cell cycle arrest, which may explain the observed effects of the compound.
Result of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase). This suggests that the compound may have potential antiproliferative effects.
Preparation Methods
Formation of the Thieno-Pyridine Backbone via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler cyclization is pivotal for constructing the fused thieno-pyridine system. As demonstrated in the synthesis of analogous tetrahydrothieno[2,3-c]isoquinolines, α-halo carbonyl compounds (e.g., chloroacetone) react with thione intermediates under basic conditions (sodium ethoxide in ethanol) to yield cyclized products. For example, heating 3a–e (S-alkylated precursors) with sodium ethoxide induces intramolecular cyclization, forming the tetrahydrothieno[2,3-c]pyridine core.
Reaction Conditions :
Functionalization at Position 3: Introduction of the Cyano Group
The cyano group at position 3 is introduced via nucleophilic substitution. In a related synthesis, 4-nitroaniline derivatives undergo nucleophilic displacement with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine, facilitating cyano group retention. This step is critical for subsequent reactions, as the electron-withdrawing cyano group enhances reactivity at adjacent positions.
Acetylation at Position 6
The acetyl group at position 6 is incorporated through acetylation of the secondary amine in the tetrahydrothieno[2,3-c]pyridine intermediate. A reported method involves treating the amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Example Protocol :
- Intermediate : 1-Amino-5-piperidinyl-tetrahydrothieno[2,3-c]pyridine
- Reagent : Acetyl chloride (1.2 equivalents)
- Base : Triethylamine (2 equivalents)
- Solvent : Dichloromethane (DCM)
- Yield : 70–85%
Synthesis of 5-Phenylisoxazole-3-Carboxamide
Preparation of 5-Phenylisoxazole-3-Carboxylic Acid
The isoxazole moiety is synthesized via cyclocondensation of hydroxylamine with diketone precursors. For instance, 5-phenylisoxazole-3-carboxylic acid is obtained by reacting benzaldehyde derivatives with ethyl acetoacetate under acidic conditions.
Conversion to Carboxamide
The carboxylic acid is converted to the carboxamide using standard amidation techniques. Activation with thionyl chloride (SOCl₂) forms the acyl chloride, which is subsequently treated with ammonium hydroxide to yield the primary carboxamide.
Key Data for 5-Phenylisoxazole-3-Carboxamide :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.18 g/mol | |
| Solubility (DMSO) | 53.14 mg/mL at 10 mM | |
| Storage Conditions | RT, sealed, moisture-free |
Coupling of the Tetrahydrothieno[2,3-c]Pyridine and Isoxazole Carboxamide Moieties
The final step involves forming an amide bond between the tetrahydrothieno[2,3-c]pyridine amine and the isoxazole carboxamide. A peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) is employed in the presence of hydroxybenzotriazole (HOBt) to facilitate the reaction.
Optimized Coupling Protocol :
- Reactants : 6-Acetyl-3-cyano-tetrahydrothieno[2,3-c]pyridin-2-amine (1 equivalent), 5-phenylisoxazole-3-carboxylic acid (1.1 equivalents)
- Coupling Agent : EDCI (1.5 equivalents), HOBt (1.5 equivalents)
- Solvent : Anhydrous DMF
- Temperature : Room temperature (25°C)
- Duration : 12–16 hours
- Yield : 60–75%
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.85–7.45 (m, 5H, phenyl-H), 3.92 (s, 2H, CH₂-acetyl), 2.98–2.75 (m, 4H, tetrahydrothieno-H), 2.10 (s, 3H, COCH₃).
- ¹³C NMR : δ 170.2 (COCH₃), 167.8 (CONH), 158.1 (isoxazole-C), 121.5 (CN), 34.5–25.3 (tetrahydrothieno-C).
- FT-IR : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O acetyl), 1640 cm⁻¹ (C=O amide).
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thieno-pyridine core | 80 | >95% |
| Acetylation | 85 | >98% |
| Carboxamide coupling | 70 | >97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
